molecular formula C14H19N3O5S B7689684 2,3-dioxo-N-[3-(propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

2,3-dioxo-N-[3-(propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Cat. No.: B7689684
M. Wt: 341.38 g/mol
InChI Key: IMLJTMSAUQFICB-UHFFFAOYSA-N
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Description

2,3-dioxo-N-[3-(propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by its unique structure, which includes a quinoxaline core, a sulfonamide group, and a propan-2-yloxy side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dioxo-N-[3-(propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoxaline derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Propan-2-yloxy Side Chain: The final step involves the alkylation of the quinoxaline-sulfonamide intermediate with 3-chloropropan-2-ol in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: The propan-2-yloxy side chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

2,3-dioxo-N-[3-(propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The quinoxaline core may interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid: Similar structure but with an isoindole core.

    Quinoxaline derivatives: Compounds with variations in the substituents on the quinoxaline core.

Uniqueness

2,3-dioxo-N-[3-(propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is unique due to its combination of a quinoxaline core, sulfonamide group, and propan-2-yloxy side chain. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

2,3-dioxo-N-(3-propan-2-yloxypropyl)-1,4-dihydroquinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-9(2)22-7-3-6-15-23(20,21)10-4-5-11-12(8-10)17-14(19)13(18)16-11/h4-5,8-9,15H,3,6-7H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLJTMSAUQFICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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